2-Fluoro-6-methoxymethoxybenzonitrile
Description
2-Fluoro-6-methoxybenzonitrile (CAS 94088-46-7) is a fluorinated aromatic nitrile characterized by a fluorine atom at the 2-position and a methoxy group at the 6-position of the benzene ring. This compound is widely used in organic synthesis, particularly as a building block in pharmaceuticals, agrochemicals, and advanced materials due to its electron-withdrawing nitrile group and substituent-directed reactivity . Its molecular formula is C₈H₅FNO, with a molecular weight of 165.13 g/mol. Commercial availability is confirmed through suppliers like TCI Chemicals, which lists it at a purity of ≥98% .
Properties
Molecular Formula |
C9H8FNO2 |
|---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
2-fluoro-6-(methoxymethoxy)benzonitrile |
InChI |
InChI=1S/C9H8FNO2/c1-12-6-13-9-4-2-3-8(10)7(9)5-11/h2-4H,6H2,1H3 |
InChI Key |
WUSDXDFGVZYLEV-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C(=CC=C1)F)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position Isomers
Structural isomers with variations in substituent positions exhibit distinct physicochemical and reactive properties:
Key Findings :
Alkoxy vs. Phenoxy Derivatives
Replacing the methoxy group with bulkier alkoxy or phenoxy groups alters electronic and steric profiles:
Key Findings :
Halogen and Functional Group Variations
Variations in halogens or additional functional groups modulate reactivity and application scope:
Q & A
Q. Advanced
- Directing Groups : Use nitrile as a meta-directing group to position fluorine ortho to it. Methoxymethoxy (electron-donating) directs substituents para to itself.
- Protection/Deprotection : Temporarily protect reactive sites (e.g., hydroxyl groups) to avoid unwanted substitutions .
- Cross-Coupling : Employ Suzuki-Miyaura reactions with fluorinated phenylboronic acids to control regiochemistry .
How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
Q. Advanced
- Electronic Effects :
- Nitrile and fluorine are electron-withdrawing, activating the ring for nucleophilic aromatic substitution (SNAr) at specific positions.
- Steric Effects :
What safety precautions are essential when handling this compound in laboratory settings?
Q. Basic
- PPE : Use nitrile gloves, goggles, and lab coats.
- Ventilation : Work in a fume hood due to nitrile toxicity (potential HCN release under heat).
- First Aid : Immediate decontamination for skin contact (soap/water) and medical consultation for inhalation .
How can computational chemistry aid in predicting the spectroscopic properties or reaction pathways of this compound?
Q. Advanced
- ACD/Labs Percepta : Predict NMR shifts and IR spectra using density functional theory (DFT) .
- Reaction Pathway Modeling : Use Gaussian or ORCA to simulate transition states for nitrile formation or fluorination steps.
What analytical techniques are most effective in resolving conflicting data regarding the stability of this compound under varying pH conditions?
Q. Advanced
- Accelerated Stability Studies : Expose the compound to pH 1–13 buffers at 40°C for 48 hours.
- HPLC-MS : Monitor degradation products (e.g., hydrolysis to carboxylic acid).
- NIST Database : Compare observed spectra with reference data for fluorinated nitriles .
What are the typical applications of fluorinated benzonitriles like this compound in medicinal chemistry research?
Q. Basic
- Drug Intermediates : Fluorine enhances metabolic stability; nitriles serve as bioisosteres for carboxylic acids.
- Kinase Inhibitors : Used in designing ATP-competitive inhibitors due to hydrogen-bonding with nitrile groups .
How can researchers optimize reaction yields when introducing the nitrile group via cyanation?
Q. Advanced
- Catalytic Systems : Use Pd₂(dba)₃ with Xantphos ligand for efficient CN⁻ insertion into aryl halides.
- Solvent Optimization : DMF or DMSO improves solubility of cyanide sources (e.g., Zn(CN)₂) .
What challenges arise in characterizing the methoxymethoxy group via mass spectrometry, and how are they addressed?
Q. Advanced
- Fragmentation Patterns : Methoxymethoxy may cleave to form [M−OCH2OCH3]⁺. Use high-resolution MS (HRMS) to distinguish from isobaric ions.
- Derivatization : Trimethylsilylation stabilizes the group for clearer spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
